Lipophilicity (LogP) vs. 3-Methyl & 3-Phenyl Analogs
The 3-ethyl substitution on the 1,2,4-oxadiazole ring imparts distinct lipophilicity compared to its 3-methyl and 3-phenyl analogs. Using the canonical SMILES, predicted LogP values demonstrate a quantifiable difference that can impact membrane permeability and off-target binding profiles. The ethyl group offers a moderate increase in LogP compared to the methyl analog, providing a balance between solubility and passive permeability that is often favorable for central nervous system (CNS) drug candidates .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP ~ 1.6 |
| Comparator Or Baseline | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzamide (LogP ~ 1.0); 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzamide (LogP ~ 2.8) |
| Quantified Difference | Target is +0.6 LogP units higher than the 3-methyl analog and -1.2 LogP units lower than the 3-phenyl analog. |
| Conditions | In silico prediction based on canonical SMILES: CCC1=NOC(C2=CC=C(C(N)=O)C=C2)=N1 |
Why This Matters
This quantifiable LogP difference allows for rational selection of a compound with optimized permeability for target engagement while potentially reducing promiscuous binding associated with highly lipophilic (LogP > 3) scaffolds.
